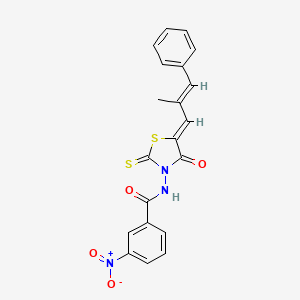

N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S2/c1-13(10-14-6-3-2-4-7-14)11-17-19(25)22(20(28)29-17)21-18(24)15-8-5-9-16(12-15)23(26)27/h2-12H,1H3,(H,21,24)/b13-10+,17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFSIEPNQMJCNX-NEOBQEPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation reaction of an appropriate thiazolidinone derivative with an aromatic aldehyde. The reaction is usually carried out in an organic solvent such as ethanol, often in the presence of a base like pyridine, under reflux conditions. Specific steps include:

Preparation of 2-thioxothiazolidin-4-one through a cyclization reaction.

Reaction with 2-methyl-3-phenylallylidene to form the corresponding Schiff base.

Nitration to introduce the nitro group on the aromatic ring.

Industrial Production Methods

Industrial-scale production might use similar methods but adapted for larger quantities, ensuring efficient reaction times and yields. Methods like microwave-assisted synthesis could also be employed to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, such as:

Oxidation: Oxidative cleavage of double bonds or the thioxo group.

Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.

Substitution: Nucleophilic substitution on the aromatic ring, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Using agents like potassium permanganate.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Base such as sodium hydride for nucleophilic substitution.

Major Products

Oxidation: Products like oxo derivatives.

Reduction: Aminobenzamide derivatives.

Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

The compound is valuable in synthetic organic chemistry for developing novel reactions and studying reaction mechanisms.

Biology

It shows promise in biological applications due to its potential antibacterial and antifungal properties. Studies have indicated its effectiveness against certain bacterial strains.

Medicine

In pharmacological research, it is investigated for its potential as an anti-inflammatory and anticancer agent.

Industry

In industrial applications, it may serve as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Biological Pathways: It can inhibit enzymes or interact with bacterial cell walls, leading to antibacterial activity.

Molecular Targets: It may target specific proteins or receptors involved in inflammatory pathways or cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives

Key Structural Differences :

- Thioxo vs. Oxo Groups : Replacing the 2-oxo group in classical thiazolidinediones (TZDs, e.g., rosiglitazone) with a thioxo group (as in the target compound) increases electron-withdrawing effects, altering hydrogen-bonding capacity and redox stability. This substitution may reduce susceptibility to enzymatic degradation .

- Nitrobenzamide vs.

Allylidene-Substituted Compounds

Stereochemical Impact :

Table 1: Structural and Functional Comparison

| Compound Class | Core Structure | Key Substituents | Pharmacological Activity | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | Thioxothiazolidinone | 3-Nitrobenzamide, Allylidene | Hypothesized kinase inhibition | High (thioxo group) |

| Classical TZDs (e.g., rosiglitazone) | Thiazolidinedione | 5-Aryl group | PPARγ agonism | Moderate |

| Benzimidazole Hydrazides (3a-3b) | Benzimidazole-hydrazide | Substituted benzaldehydes | Antimicrobial | Low (hydrazide) |

Nitroaromatic Analogs

- Nitro Positioning : The meta-nitro group in the target compound contrasts with para-nitro analogs, which exhibit stronger antibacterial activity but higher toxicity. Meta substitution balances reactivity and safety .

- Comparison with Chlorobenzamides : Chlorine substituents (e.g., in anticancer agents) provide hydrophobicity, whereas the nitro group enhances electrophilic reactivity, favoring covalent binding mechanisms.

Methodological Considerations

Crystallographic analysis using SHELXL and WinGX ensures precise determination of the compound’s stereochemistry, critical for understanding structure-activity relationships . Synthetic routes may parallel ’s hydrazide-condensation strategy but require stringent stereochemical control to maintain the Z/E configuration .

Biological Activity

N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide (CAS No. 868152-79-8) is a complex organic compound that has garnered attention for its diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article delves into the compound's biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 472.6 g/mol. The compound features a thiazolidinone core, which is significant for its biological activity due to the presence of nitro and thioxo functional groups that influence its reactivity.

Antimicrobial Activity

Nitro-containing compounds, such as N-(nitrobenzamide) derivatives, are known for their antimicrobial properties. They function primarily by undergoing reduction to form toxic intermediates that can bind covalently to DNA, leading to cell death. For instance, nitro compounds like metronidazole are widely used in treating infections caused by anaerobic bacteria and protozoa .

In the context of this compound, studies indicate that similar mechanisms may be at play, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound has shown promise in anticancer research. Nitrobenzamide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been found to inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of various nitrobenzamide derivatives found that specific structural modifications enhanced their potency against breast cancer cell lines. The presence of both nitro and thiazolidinone moieties was crucial for maximizing inhibitory effects on tumor growth .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of related compounds, demonstrating significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Data Table: Summary of Biological Activities

Q & A

(Basic) What are the key synthetic pathways for this compound, and how is its structural identity confirmed?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Cyclization of thiourea derivatives to form the thioxothiazolidinone core .

- Step 2: Condensation with an aldehyde (e.g., 2-methyl-3-phenylallylidene) under acidic or basic conditions, using catalysts like piperidine or acetic acid to form the benzylidene moiety .

- Step 3: Coupling with 3-nitrobenzamide via nucleophilic substitution or amide bond formation .

Structural confirmation employs:

- TLC for reaction monitoring .

- NMR (1H/13C) to verify stereochemistry (Z/E configurations) and functional groups .

- Mass spectrometry for molecular weight validation .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Methodological strategies:

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance condensation efficiency, while ethanol minimizes side reactions .

- Temperature control: Maintaining 60–80°C during cyclization prevents decomposition .

- Catalyst screening: Piperidine improves benzylidene formation kinetics compared to weaker bases .

- Purification: Gradient column chromatography (hexane:ethyl acetate) separates stereoisomers, while recrystallization in DMSO/water increases crystallinity .

(Basic) What in vitro assays evaluate its anticancer potential?

Common assays:

- MTT assay for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis assays (Annexin V/PI staining) to detect programmed cell death .

- Cell cycle analysis via flow cytometry to identify phase-specific arrest .

(Advanced) How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) insights:

- Benzylidene substituents: Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity by increasing electrophilicity .

- Thioxothiazolidinone core: Substitution at the 3-position (e.g., nitrobenzamide) improves target selectivity .

- Allylidene geometry: The (E)-configuration optimizes steric alignment with biological targets .

Methodology:

- Synthesize analogs with varied substituents.

- Compare IC50 values across cell lines to identify critical functional groups .

(Basic) What analytical techniques confirm the stereochemistry of the allylidene group?

Key techniques:

- 1H NMR: Coupling constants (J-values) distinguish (Z) and (E) configurations .

- NOESY: Spatial proximity of protons confirms geometry .

- X-ray crystallography (if crystalline): Provides definitive proof of stereochemistry .

(Advanced) How to resolve contradictions in biological activity data?

Approaches:

- Dose-response validation: Ensure consistent compound solubility (use DMSO with <0.1% water) .

- Cell line profiling: Test across diverse lineages (e.g., epithelial vs. hematopoietic cancers) to identify selectivity .

- Metabolic stability assays: Check for degradation in cell culture media via HPLC .

(Basic) What are the challenges in scaling up synthesis for preclinical studies?

Critical issues:

- Reaction consistency: Batch-to-batch variability in condensation steps due to oxygen sensitivity .

- Purification bottlenecks: Chromatography becomes impractical; switch to solvent-free recrystallization .

- Yield optimization: Microwave-assisted synthesis reduces reaction time from hours to minutes .

(Advanced) What computational methods predict target binding affinity?

In silico strategies:

- Molecular docking (AutoDock Vina): Models interactions with kinases or apoptosis regulators .

- MD simulations: Assess binding stability over 100-ns trajectories .

- QSAR modeling: Relates substituent electronegativity to activity trends .

(Basic) How should stability profiles be managed during storage?

Guidelines:

- Storage conditions: -20°C under argon to prevent oxidation of the thioxo group .

- Stability monitoring: Regular HPLC checks for degradation (e.g., nitro group reduction) .

(Advanced) How does the 3-nitro group on benzamide affect reactivity?

Mechanistic insights:

- Electronic effects: The nitro group withdraws electrons, increasing electrophilicity of the benzamide carbonyl, enhancing interactions with nucleophilic residues in target proteins .

- Metabolic resistance: Nitro groups reduce susceptibility to hepatic CYP450-mediated degradation .

Experimental validation:

- Compare hydrolysis rates of nitro-substituted vs. methoxy analogs in simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.